molecular formula C44H42N2O15 B055222 (1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl))bis-1,2-benzenedicarboxylic acid CAS No. 124487-65-6

(1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl))bis-1,2-benzenedicarboxylic acid

Cat. No. B055222
M. Wt: 838.8 g/mol
InChI Key: LCLZELJPNRRHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl))bis-1,2-benzenedicarboxylic acid, commonly known as TDB, is a novel compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. TDB belongs to the family of dendrimers, which are highly branched and symmetric molecules that have a wide range of applications in various fields, including drug delivery, imaging, and sensing.

Scientific Research Applications

TDB has shown great promise in various scientific research applications due to its unique chemical properties. One of the most significant applications of TDB is in drug delivery, where it can be used to encapsulate drugs and deliver them to specific sites in the body. TDB's dendritic structure allows for the precise control of drug release, making it an ideal candidate for targeted drug delivery. TDB has also been used in imaging applications, where it can be used as a contrast agent for magnetic resonance imaging (MRI) and computed tomography (CT) scans. Additionally, TDB has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

Mechanism Of Action

The mechanism of action of TDB is not fully understood, but it is believed to be related to its dendritic structure. TDB's dendritic structure allows it to interact with biological molecules in a unique way, potentially leading to its various applications. Additionally, TDB's size and shape allow it to interact with cell membranes, potentially leading to its antibacterial and antifungal properties.

Biochemical And Physiological Effects

TDB has been shown to have minimal toxicity in vitro and in vivo, making it an ideal candidate for various applications. Additionally, TDB has been shown to have low immunogenicity, meaning that it does not elicit an immune response when introduced into the body. This property is essential for the development of new drug delivery systems, as it allows for repeated dosing without adverse effects.

Advantages And Limitations For Lab Experiments

TDB's unique chemical properties make it an ideal candidate for various lab experiments. Its dendritic structure allows for precise control of drug release, making it an ideal candidate for drug delivery studies. Additionally, TDB's antibacterial and antifungal properties make it an ideal candidate for studies related to antimicrobial agents. However, TDB's synthesis method can be challenging and time-consuming, making it difficult to produce in large quantities.

Future Directions

There are many potential future directions for TDB research. One area of research is the development of new drug delivery systems using TDB. Researchers are also exploring the use of TDB as a contrast agent for various imaging modalities, including MRI and CT scans. Additionally, TDB's antibacterial and antifungal properties make it a potential candidate for the development of new antimicrobial agents. Finally, researchers are exploring the use of TDB in various sensing applications, including environmental monitoring and disease diagnosis.
Conclusion
In conclusion, TDB is a novel compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. TDB's dendritic structure allows for precise control of drug release, making it an ideal candidate for drug delivery studies. Additionally, TDB's antibacterial and antifungal properties make it a potential candidate for the development of new antimicrobial agents. As research in this area continues, it is likely that TDB will play an increasingly important role in various scientific research applications.

Synthesis Methods

The synthesis of TDB involves a multistep process that requires careful control of reaction conditions to ensure the desired product is obtained. The first step involves the synthesis of a precursor molecule, which is then coupled with other molecules to form the final product. The most common method for synthesizing TDB is through the use of click chemistry, which involves the coupling of azide and alkyne functional groups through a copper-catalyzed reaction. This method allows for the precise control of the dendrimer's size and structure, making it an ideal candidate for various applications.

properties

CAS RN

124487-65-6

Product Name

(1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl))bis-1,2-benzenedicarboxylic acid

Molecular Formula

C44H42N2O15

Molecular Weight

838.8 g/mol

IUPAC Name

3-[6-[13-[2-(2,3-dicarboxyphenyl)-5-methoxy-1-benzofuran-6-yl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-5-methoxy-1-benzofuran-2-yl]phthalic acid

InChI

InChI=1S/C44H42N2O15/c1-55-37-21-25-19-35(27-5-3-7-29(41(47)48)39(27)43(51)52)60-33(25)23-31(37)45-9-13-57-14-10-46(12-16-59-18-17-58-15-11-45)32-24-34-26(22-38(32)56-2)20-36(61-34)28-6-4-8-30(42(49)50)40(28)44(53)54/h3-8,19-24H,9-18H2,1-2H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54)

InChI Key

LCLZELJPNRRHBU-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C=C(O2)C3=C(C(=CC=C3)C(=O)O)C(=O)O)N4CCOCCN(CCOCCOCC4)C5=C(C=C6C=C(OC6=C5)C7=C(C(=CC=C7)C(=O)O)C(=O)O)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(O2)C3=C(C(=CC=C3)C(=O)O)C(=O)O)N4CCOCCN(CCOCCOCC4)C5=C(C=C6C=C(OC6=C5)C7=C(C(=CC=C7)C(=O)O)C(=O)O)OC

synonyms

SBFP
sodium-binding benzofuran phthalate

Origin of Product

United States

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